3-(4-(sec-Butyl)phenoxy)azetidine
Overview
Description
3-(4-(sec-Butyl)phenoxy)azetidine is a chemical compound with the molecular formula C₁₃H₁₉NO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(sec-Butyl)phenoxy)azetidine typically involves the reaction of 4-(sec-butyl)phenol with azetidine. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with azetidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent side reactions.
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-(sec-Butyl)phenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidative conditions.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
3-(4-(sec-Butyl)phenoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-(sec-Butyl)phenoxy)azetidine is not fully understood. its reactivity is largely driven by the ring strain of the azetidine ring, which makes it more reactive than larger, less strained rings. This strain can facilitate ring-opening reactions and interactions with various molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
3-(4-(sec-Butyl)phenoxy)azetidine can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:
Aziridines: Three-membered nitrogen-containing rings that are even more strained and reactive than azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and more stable.
Piperidines: Six-membered nitrogen-containing rings that are commonly found in many natural products and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other azetidine derivatives .
Properties
IUPAC Name |
3-(4-butan-2-ylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-10(2)11-4-6-12(7-5-11)15-13-8-14-9-13/h4-7,10,13-14H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVURXYSERTJTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283823 | |
Record name | 3-[4-(1-Methylpropyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219977-25-9 | |
Record name | 3-[4-(1-Methylpropyl)phenoxy]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(1-Methylpropyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401283823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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